An In-depth Technical Guide to the Physicochemical Properties of 3-Iodobenzylguanidinium Sulfate
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodobenzylguanidinium Sulfate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Iodobenzylguanidinium sulfate, a key precursor in the synthesis of radiolabeled metaiodobenzylguanidine (MIBG) used in the diagnosis and therapy of neuroendocrine tumors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical identity, structural features, synthesis, stability, and the physicochemical basis of its biological activity. While experimentally determined quantitative data for some properties remain elusive in publicly accessible literature, this guide consolidates available information and presents established methodologies for their determination, ensuring scientific integrity and practical utility.
Introduction: The Significance of 3-Iodobenzylguanidinium Sulfate in Radiopharmaceuticals
3-Iodobenzylguanidinium sulfate, often referred to as m-iodobenzylguanidinium hemisulfate (MIBGHS), is a non-radioactive organic compound of critical importance in nuclear medicine.[1] Its primary role is as a precursor for the preparation of radioiodinated MIBG, where the stable iodine-127 is isotopically exchanged for a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-131.[1] The resulting radiopharmaceutical, [¹²³I]MIBG or [¹³¹I]MIBG, is a structural analog of the neurotransmitter norepinephrine and is selectively taken up by adrenergic tissues. This property allows for the targeted imaging and treatment of neuroendocrine tumors like pheochromocytomas and neuroblastomas.[2]
A thorough understanding of the physicochemical properties of the non-radioactive precursor is paramount for ensuring the quality, stability, and efficacy of the final radiolabeled product. This guide delves into these core properties, providing a foundational understanding for researchers and developers working with this important compound.
Chemical Identity and Structural Elucidation
The fundamental characteristics of a molecule are defined by its structure and basic chemical properties.
Molecular Structure and Identification
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IUPAC Name: bis(2-[(3-iodophenyl)methyl]guanidine);sulfuric acid[3]
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Synonyms: m-Iodobenzylguanidinium hemisulfate, MIBGHS, Iobenguane sulfate[1][3]
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CAS Number: 87862-25-7[3]
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Molecular Formula: C₁₆H₂₂I₂N₆O₄S[3]
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Molecular Weight: 648.3 g/mol [3]
The structure consists of two 3-iodobenzylguanidinium cations associated with one sulfate anion. The guanidinium group, with a pKaH of approximately 13.6 for the parent guanidine, is protonated at physiological pH, rendering the molecule cationic.[1] This positive charge is delocalized across the three nitrogen atoms through resonance, contributing to the high stability of the guanidinium cation.[1]
Spectroscopic and Crystallographic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound, showing characteristic signals for the aromatic protons of the iodobenzyl group and the methylene bridge.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to identify the molecular ion and fragmentation patterns, which is particularly useful in impurity profiling.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=N stretches of the guanidinium group and the S=O stretches of the sulfate counter-ion.
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties is crucial for formulation development, predicting in vivo behavior, and ensuring product quality.
Solubility Profile
The sulfate salt form of 3-iodobenzylguanidine is employed to enhance its aqueous solubility. While specific quantitative solubility data in various solvents is not widely published, the following provides a qualitative assessment and a protocol for its determination.
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Aqueous Solubility: As a salt of a strong base (guanidinium group), it is expected to be soluble in water and aqueous buffers. The sulfate counter-ion further contributes to its hydrophilicity.
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Organic Solvent Solubility: Solubility in organic solvents is generally lower than in water and is dependent on the polarity of the solvent. It is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.
Table 1: Summary of Physicochemical Properties of 3-Iodobenzylguanidinium Sulfate
| Property | Value/Information | Source/Method |
| Molecular Formula | C₁₆H₂₂I₂N₆O₄S | PubChem[3] |
| Molecular Weight | 648.3 g/mol | PubChem[3] |
| CAS Number | 87862-25-7 | PubChem[3] |
| Physical State | Crystalline solid | Inferred |
| Melting Point | Not experimentally determined in available literature. | - |
| pKa (Guanidinium) | ~13.6 (for parent guanidine) | Benchchem[1] |
| Aqueous Solubility | Soluble (quantitative data not available) | Inferred from salt form |
Experimental Protocol for Solubility Determination
The equilibrium solubility method (shake-flask) is a standard protocol for determining the solubility of a crystalline solid.
Objective: To determine the equilibrium solubility of 3-Iodobenzylguanidinium sulfate in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).
Materials:
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3-Iodobenzylguanidinium sulfate
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Selected solvents (analytical grade)
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Vials with screw caps
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Thermostatically controlled shaker or incubator
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Analytical balance
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HPLC-UV system
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Centrifuge
Procedure:
-
Add an excess amount of 3-Iodobenzylguanidinium sulfate to a known volume of the solvent in a vial.
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Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, visually confirm the presence of undissolved solid.
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Centrifuge the samples to separate the solid from the supernatant.
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Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
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Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
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Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of 3-Iodobenzylguanidinium sulfate is a critical parameter, as impurities can affect the radiolabeling efficiency and the safety of the final product.
A study by Chen et al. (2019) provides significant insights into its stability under various stress conditions.[1]
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Storage Stability: When stored as a solid at -18°C in the dark, the compound is stable for at least 12 months.[1]
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Acidic Conditions: It is stable in acidic conditions (3% HCl) for at least 72 hours. This is expected as it is recrystallized as a sulfate salt from acidic solution.[1]
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Alkaline Conditions: In an aqueous alkaline environment (2% triethylamine), its purity remains above 98% for the first 24 hours but degrades to 90% by 72 hours.[1]
-
Thermal Stability: As a solid powder, it is stable at 80°C for 72 hours. However, in an aqueous solution at the same temperature, degradation is observed.[1]
-
Oxidative and Photolytic Stability: The aqueous solution is susceptible to degradation when exposed to oxidative conditions and UV light.[1]
The primary degradation pathways involve the chemically labile guanidine and amine groups.[1]
Synthesis and Purification
The synthesis of 3-Iodobenzylguanidinium sulfate is a multi-step process that requires careful control to ensure high purity.
Synthetic Pathway
A common synthetic route starts with 3-iodobenzylamine hydrochloride, which is reacted with cyanamide.[4] The resulting 3-iodobenzylguanidine is then typically converted to its sulfate salt.
Caption: General Synthetic Scheme for 3-Iodobenzylguanidinium Sulfate.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on literature methods.[4]
Objective: To synthesize 3-Iodobenzylguanidinium bicarbonate as an intermediate.
Materials:
-
3-iodobenzylamine hydrochloride
-
Cyanamide
-
Sodium bicarbonate
-
Water, Acetone, Ether
Procedure:
-
A mixture of 3-iodobenzylamine hydrochloride and cyanamide (in approximately a 1:2.2 molar ratio) is heated and refluxed at 105°C for 4 hours.[4]
-
After cooling, the mixture is dissolved in water.[4]
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An aqueous solution of sodium bicarbonate is added to precipitate the 3-iodobenzylguanidine bicarbonate.[4]
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The resulting solid is collected by filtration, washed sequentially with cold water, acetone, and ether, and then dried to yield the intermediate.[4]
-
The bicarbonate salt can then be converted to the sulfate salt by reaction with a stoichiometric amount of sulfuric acid followed by recrystallization.
Physicochemical Basis of Biological Activity
The therapeutic and diagnostic efficacy of radiolabeled MIBG is intrinsically linked to the physicochemical properties of the 3-iodobenzylguanidinium moiety.
Mechanism of Cellular Uptake
The structural similarity between 3-iodobenzylguanidine and norepinephrine is the key to its selective uptake in neuroendocrine cells.[2]
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Norepinephrine Transporter (NET): The primary mechanism of uptake into target cells is via the norepinephrine transporter (NET), which is highly expressed on the surface of neuroendocrine tumor cells.[5]
-
Vesicular Monoamine Transporters (VMATs): Once inside the cell, MIBG is transported into secretory granules by vesicular monoamine transporters (VMAT1 and VMAT2). This vesicular sequestration is crucial for the long-term retention of the radiopharmaceutical in the tumor tissue.[2]
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Other Transporters: Studies have also shown that MIBG can be a substrate for other organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), which may play a role in its uptake in other tissues and its renal excretion.
Caption: Cellular Uptake and Sequestration of MIBG.
Analytical Methodologies
Robust analytical methods are essential for the quality control of 3-Iodobenzylguanidinium sulfate, ensuring its purity and identifying potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 3-Iodobenzylguanidinium sulfate.
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Column: Reversed-phase columns, such as C8 or phenyl-type columns, are commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) run in a gradient elution mode.[1]
-
Detection: UV detection is suitable for quantification.
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For the identification of impurities and degradation products, coupling HPLC with tandem mass spectrometry provides the necessary sensitivity and structural information. This technique allows for the determination of the mass-to-charge ratio of the parent ion and its fragments, enabling the elucidation of unknown structures.[1]
Conclusion and Future Perspectives
3-Iodobenzylguanidinium sulfate is a well-established and critical component in the production of MIBG radiopharmaceuticals. Its synthesis and stability are well-characterized, and the physicochemical basis for its biological targeting is understood. However, a notable gap exists in the public domain regarding experimentally determined quantitative data for fundamental properties such as solubility, melting point, and pKa. Future work should focus on the experimental determination and publication of these values to provide a more complete physicochemical profile. This will further aid in the development of robust formulations and quality control standards, ultimately benefiting the clinical application of MIBG in oncology.
References
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PubChem. (n.d.). 3-Iodobenzylguanidine. National Center for Biotechnology Information. Retrieved from a valid URL.[2]
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Chen, W., Chang, Y., Lee, C., Liu, S., Wu, W., & Luo, T. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10, 590-607.[1]
-
Benchchem. (n.d.). 3-Iodobenzylguanidinium-sulfate. Retrieved from a valid URL.[6]
-
MDPI. (n.d.). Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review. Retrieved from a valid URL.[5]
-
PubChem. (n.d.). Iobenguane sulfate. National Center for Biotechnology Information. Retrieved from a valid URL.[5]
-
Google Patents. (n.d.). Method for preparing precursor of radioactive 3-iodobenzylguanidine. Retrieved from a valid URL.[4]
-
PubChem. (n.d.). Iobenguane sulfate | C16H22I2N6O4S | CID 11957572. National Center for Biotechnology Information. Retrieved from a valid URL.[3]
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